

Application Notes and Protocols for L-363 Cell Culture

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Compound of Interest		
Compound Name:	L-363564	
Cat. No.:	B15623961	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the culture of the human multiple myeloma cell line L-363. This cell line was established in 1977 from the peripheral blood of a 36-year-old woman with plasma cell leukemia (IgG subtype), a disease closely related to multiple myeloma.[1] L-363 cells are characterized as being EBNA-negative and expressing the BCL2 proto-oncogene mRNA, making them a valuable in vitro model for studying the molecular and genetic aspects of plasma cell leukemia and multiple myeloma.[1]

I. L-363 Cell Line Information

Characteristic	Description	
Cell Line Name	L-363	
Species	Homo sapiens (Human)	
Source	Peripheral Blood	
Disease	Plasma Cell Myeloma / Leukemia (IgG)	
Morphology	Single, large, round or oval cells in suspension. [1]	
Culture Properties	Suspension[1]	



II. Recommended Cell Culture Conditions

Parameter	Recommendation
Base Medium	RPMI-1640
Supplements	15% Heat-Inactivated Fetal Bovine Serum (h.i. FBS)
Culture Atmosphere	37°C, 5% CO2, humidified incubator
Subculture Ratio	1:3 to 1:6 every 2-3 days
Seeding Density	2-3 x 10^5 cells/mL

III. Experimental Protocols

A. Thawing of Cryopreserved L-363 Cells

- Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (RPMI-1640 + 15% h.i. FBS).
- Remove the cryovial of L-363 cells from liquid nitrogen storage.
- Thaw the vial quickly in a 37°C water bath until a small ice crystal remains.
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions in a biological safety cabinet, transfer the cell suspension from the vial to the prepared 15 mL conical tube.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant, which contains the cryoprotectant (e.g., DMSO).
- Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 culture flask.
- Incubate at 37°C in a 5% CO2 humidified incubator.



B. Routine Maintenance and Subculturing of L-363 Cells

- Observe the cells under an inverted microscope to assess confluency and morphology. L-363 cells grow in suspension and will appear as single, large, round or oval cells.[1]
- Aseptically transfer the cell suspension to a 15 mL conical tube.
- Take a small aliquot for cell counting using a hemocytometer or an automated cell counter.
 Determine cell viability using a method such as Trypan Blue exclusion.
- Centrifuge the remaining cell suspension at 300 x g for 5 minutes.
- · Aspirate the supernatant.
- Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 2-3 x 10⁵ cells/mL.
- Distribute the cell suspension into new, appropriately sized culture flasks.
- Incubate at 37°C in a 5% CO2 humidified incubator.
- Change the medium every 2-3 days, or as needed based on cell density and medium color.
- C. Cryopreservation of L-363 Cells
- Use cells from a healthy, log-phase culture.
- · Perform a cell count and determine viability.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet in cold cryopreservation medium (e.g., 70% complete growth medium, 20% FBS, 10% DMSO) at a concentration of 5-10 x 10⁶ cells/mL.[1]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.



• For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

IV. Quality Control

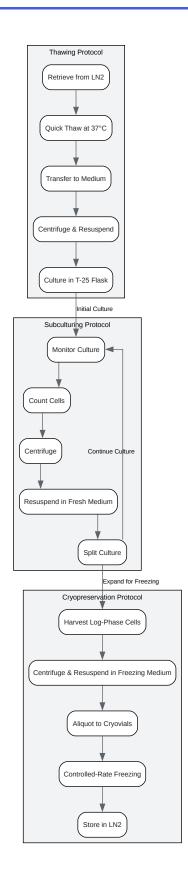
Regularly test the L-363 cell line for mycoplasma contamination.[1] Periodically verify the identity of the cell line through short tandem repeat (STR) profiling.

Note on "L-363564": The compound "L-363564" was not specifically identified in the available literature. However, compounds with similar nomenclature, such as L-163,191 (MK-677), are known as growth hormone secretagogues.[2][3] These are small molecules that act as agonists of the ghrelin/growth hormone secretagogue receptor (GHSR).[4][5] If your research involves such a compound, a general protocol for applying small molecules to cell cultures would involve dissolving the compound in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in culture medium to achieve the desired final concentrations for treating the cells.

V. Visualized Experimental Workflow and Signaling

Below are diagrams illustrating the experimental workflow for L-363 cell culture and a generalized signaling pathway for growth hormone secretagogues, which may be relevant if "L-363564" is such a compound.

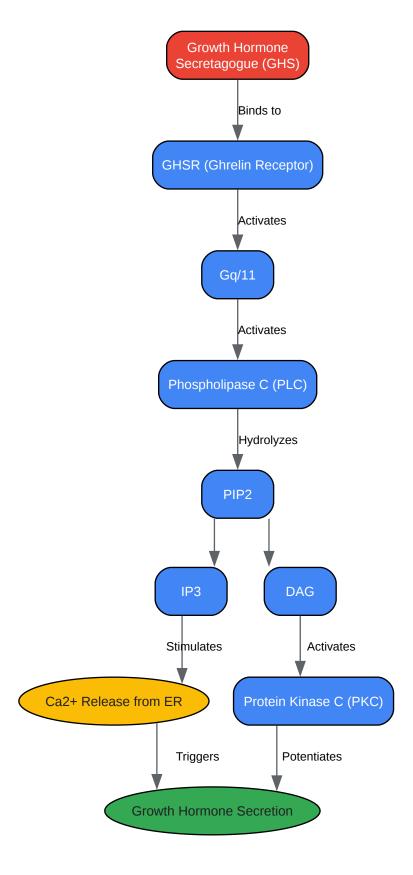




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Caption: Experimental workflow for L-363 cell culture.





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Caption: Generalized signaling pathway for growth hormone secretagogues.



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